molecular formula C28H24FN3O2 B303794 N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303794
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: JFSMCVXNKWKQKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as 'compound X', is a synthetic compound that has gained a lot of attention in scientific research due to its various potential applications.

Wirkmechanismus

The mechanism of action of compound X involves its binding to specific targets in cells, such as enzymes and receptors, leading to changes in their activity and function. For example, in cancer cells, compound X has been found to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. In neurons, compound X has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to neuroprotection.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, compound X has been found to induce cell cycle arrest, apoptosis, and DNA damage. In neurons, compound X has been found to reduce oxidative stress, inflammation, and excitotoxicity. In addition, compound X has been found to have anti-inflammatory and immunomodulatory effects in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages for lab experiments, including its high potency, selectivity, and stability. However, compound X also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, compound X may have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on compound X, including:
1. Identification of novel targets and pathways for compound X in different cell types and tissues.
2. Optimization of the synthesis method and formulation of compound X to improve its pharmacokinetics and bioavailability.
3. Development of new drug candidates based on the structure of compound X with improved efficacy and safety profiles.
4. Investigation of the potential applications of compound X in other scientific research fields, such as infectious diseases and metabolic disorders.
5. Exploration of the mechanisms underlying the off-target effects of compound X and their implications for drug discovery.
Conclusion:
Compound X is a synthetic compound with potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Its mechanism of action involves binding to specific targets in cells, leading to changes in their activity and function. Compound X has various biochemical and physiological effects, depending on the target cells and tissues. While compound X has several advantages for lab experiments, it also has some limitations that need to be addressed. Finally, there are several future directions for the research on compound X, which may lead to new discoveries and applications in the future.

Synthesemethoden

The synthesis of compound X involves the reaction of 4-fluoroaniline, 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and 4-pyridinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified using chromatography to obtain pure compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, compound X has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, compound X has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Eigenschaften

Produktname

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C28H24FN3O2

Molekulargewicht

453.5 g/mol

IUPAC-Name

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H24FN3O2/c1-17-25(28(34)32-22-9-7-21(29)8-10-22)26(19-11-13-30-14-12-19)27-23(31-17)15-20(16-24(27)33)18-5-3-2-4-6-18/h2-14,20,26,31H,15-16H2,1H3,(H,32,34)

InChI-Schlüssel

JFSMCVXNKWKQKR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)NC5=CC=C(C=C5)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)NC5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.